5-Chloro-2-mercaptobenzothiazole

Analytical Chemistry Mass Spectrometry Proteomics

Researchers requiring unambiguous mass determination of peptidoglycan muropeptides for antibiotic resistance studies often face sensitivity limitations with conventional MALDI matrices. 5-Chloro-2-mercaptobenzothiazole (CMBT) directly addresses this challenge. - Enables sub-picomole to femtomole detection of monomeric and oligomeric muropeptides in both positive and negative ion modes. - Demonstrates superior sensitivity to DHB for high-mannose N-linked glycans and oligosaccharides. - Serves as a key comparator in endocrine disruption research, with equipotent TPO inhibition relative to 2-mercaptobenzothiazole. Supplied with ≥98% purity and analytical documentation, ensuring batch-to-batch consistency for critical research workflows.

Molecular Formula C7H4ClNS2
Molecular Weight 201.7 g/mol
CAS No. 5331-91-9
Cat. No. B1225071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-mercaptobenzothiazole
CAS5331-91-9
Synonyms5-chloro-2-mercaptobenzothiazole
Molecular FormulaC7H4ClNS2
Molecular Weight201.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=S)S2
InChIInChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyNKYDKCVZNMNZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-mercaptobenzothiazole Chemical Overview


5-Chloro-2-mercaptobenzothiazole (CMBT, CAS 5331-91-9) is an organosulfur compound with the molecular formula C7H4ClNS2 and a molecular weight of 201.70 g/mol [1]. It is a derivative of 2-mercaptobenzothiazole (MBT), distinguished by a chlorine atom substitution at the fifth position of the benzothiazole ring . This structural modification confers distinct physicochemical and biological properties compared to its parent compound and other benzothiazole analogs, making it a valuable reagent in specific analytical and chemical research contexts .

Why 5-Chloro-2-mercaptobenzothiazole Cannot Be Substituted


While 2-mercaptobenzothiazole (MBT) is a widely used parent compound, its substitution with a chlorine atom in 5-chloro-2-mercaptobenzothiazole (CMBT) leads to distinct performance characteristics that preclude simple interchangeability. In analytical chemistry, CMBT demonstrates superior performance as a MALDI-MS matrix for specific analyte classes like muropeptides and oligosaccharides, a property not shared by MBT [1]. In biological systems, the rank order of potency for thyroid peroxidase (TPO) inhibition shows CMBT to be equipotent to MBT, but this activity is not conserved across all benzothiazole derivatives, highlighting the critical role of specific substituents [2]. Similarly, in corrosion inhibition, the introduction of a chlorine atom on the benzene ring has been shown to increase the inhibiting effect of 2-mercaptobenzothiazole [3]. These examples underscore that the presence and position of the chlorine substituent are not inert modifications but directly dictate the compound's utility and performance in specialized research and industrial applications, making generic substitution a scientifically unsound practice.

5-Chloro-2-mercaptobenzothiazole Performance Evidence


Superior MALDI-MS Matrix for Muropeptides and Oligosaccharides

5-Chloro-2-mercaptobenzothiazole (CMBT) has been demonstrated to be a superior matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) compared to its unsubstituted analog, 2-mercaptobenzothiazole (MBT), specifically for the analysis of muropeptides and certain oligosaccharides [1]. The study indicates that CMBT provides excellent experimental reproducibility due to homogeneous crystallization of the analyte/matrix mixture [1].

Analytical Chemistry Mass Spectrometry Proteomics

High-Sensitivity Muropeptide Detection in MALDI-MS

When used as a matrix for MALDI-MS analysis of peptidoglycan muropeptides, 5-chloro-2-mercaptobenzothiazole (CMBT) enables detection at sub-picomole to femtomole levels in both positive and negative ion modes [1]. This high sensitivity facilitates unambiguous molecular mass determination of monomeric and oligomeric muropeptides.

Analytical Chemistry Microbiology Structural Biology

Thyroid Peroxidase Inhibition Equipotent with MBT

In an in vitro assay using thyroid peroxidase (TPO) derived from pig thyroid glands, 5-chloro-2-mercaptobenzothiazole (CMBT) demonstrated equivalent inhibitory potency to 2-mercaptobenzothiazole (MBT) [1]. The rank order of potency for TPO inhibition among six benzothiazole compounds was MBT = CMBT > ABT > BTZ, with HBT and MTBT showing no activity [1].

Endocrinology Toxicology Biochemical Pharmacology

Enhanced Corrosion Inhibition via Chlorine Substitution

A study on the corrosion inhibition of iron by benzothiazole derivatives demonstrated that the inhibiting effect of 2-mercaptobenzothiazole is increased by substitution of a hydrogen atom on the benzene ring with a chlorine atom [1]. This finding is based on polarization measurements performed in an aqueous solution.

Corrosion Science Materials Chemistry Industrial Chemistry

5-Chloro-2-mercaptobenzothiazole Applications


High-Sensitivity Peptidoglycan MALDI-MS Analysis

Researchers studying bacterial cell wall structure and antibiotic resistance mechanisms can utilize 5-chloro-2-mercaptobenzothiazole as a preferred MALDI matrix for analyzing muropeptides. Its superior performance for this analyte class, as demonstrated in comparative studies, and its high sensitivity (sub-picomole to femtomole detection) enable the unambiguous mass determination of monomeric and oligomeric peptidoglycan fragments [1]. This application is critical for identifying subtle structural variations that correlate with pathogenicity or antibiotic susceptibility [2].

SAR Studies of Thyroid Hormone Disruption

In toxicological and pharmacological research focused on endocrine disruption, 5-chloro-2-mercaptobenzothiazole (CMBT) is a key comparator. Its equipotent inhibition of thyroid peroxidase (TPO) relative to 2-mercaptobenzothiazole (MBT) makes it an ideal probe to investigate the specific impact of 5-chloro substitution on in vivo thyroid hormone modulation [3]. This application is supported by in vitro data that establishes its rank order potency among a panel of benzothiazole derivatives [3].

Enhanced Corrosion Inhibitors for Iron and Steel

Formulators developing protective coatings and metalworking fluids for iron and steel can leverage the known class-level property that chlorine substitution on 2-mercaptobenzothiazole enhances its corrosion inhibition effect [4]. While specific quantitative data for 5-chloro-2-mercaptobenzothiazole is limited in the primary literature, this established structure-activity relationship makes CMBT a scientifically sound candidate for experimental evaluation in formulations aimed at improving the longevity of industrial equipment and infrastructure [4].

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